Naringenintriacetate

Overview

Description

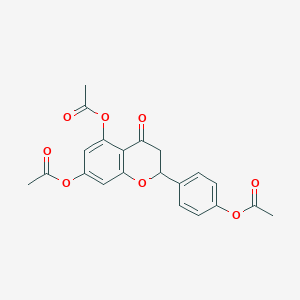

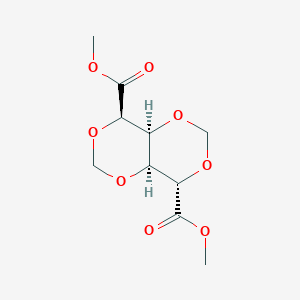

Naringenintriacetate is a useful research compound. Its molecular formula is C21H18O8 and its molecular weight is 398.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Effects

Naringenin exhibits neuroprotective properties, as evidenced by its capacity to mitigate behavioral alterations and provide protection against neurodegenerative disorders. In a study, naringenin was shown to protect against 3-nitropropionic acid-induced neurological disorders in rats, increasing monoamine oxidase activity and serotonin levels in the striatum. It also reduced astrocytes activation, as observed by the decreased expression of glial fibrillary acidic protein (GFAP) and attenuated neuronal cell death (Salman et al., 2021).

Antioxidant and Anti-inflammatory Effects

Naringenin's antioxidant and anti-inflammatory effects have been well-documented, particularly in relation to oxidative stress disorders. It functions by reducing reactive oxygen species and enhancing antioxidant activities such as superoxide dismutase, catalase, and glutathione in various chronic diseases. The compound also exhibits neuroprotective effects against oxidative stress and mitochondrial dysfunction in neurons by activating the Nrf2/ARE signaling pathway, improving mitochondrial dysfunction, and reducing reactive oxygen species accumulation (Zaidun et al., 2018), (Wang et al., 2017).

Biomedical Applications and Improved Bioavailability

The potential of naringenin in biomedical applications is explored in studies focusing on the development of novel nanoparticle systems to improve its bioavailability, which is limited by its low solubility and minimal bioavailability due to its hydrophobic ring structure. For instance, polyvinylpyrrolidone-coated naringenin nanoparticles showed improved antioxidant defense indices and modulated inflammatory and stress signaling cascades without inducing biochemical alterations, suggesting safe usage for diagnostic and therapeutic applications (Kumar & Abraham, 2016).

Therapeutic Potential in Cancer Treatment

Naringenin-loaded silk fibroin nanoparticles have been synthesized to improve the therapeutic efficacy of naringenin in cancer therapy, addressing its low bioavailability at the tumor site. These nanoparticles exhibited higher in vitro anticancer potential than free naringenin in HeLa cancer cells (Fuster et al., 2020).

Role in Inflammatory Pain Management

Naringenin has been identified as a potential agent for managing inflammatory pain. Studies have demonstrated its ability to reduce acute pain behaviors and inhibit the increased sensitivity to mechanical stimuli induced by various inflammatory agents. It achieves this by inhibiting oxidative stress, cytokine production, and NF-κB activation, while also activating the analgesic NO-cyclic GMP-PKG-ATP sensitive K(+) channel signaling pathway (Pinho-Ribeiro et al., 2016).

Mechanism of Action

Target of Action

Naringenin triacetate, also known as Naringenintriacetate, exhibits a better binding affinity with multiple crystal structures of the first bromodomain BRD4 (BRD4 BD1) when compared with known inhibitors . Naringenin, a flavanone found in citrus fruits, is known to improve immunity, repair DNA damage, and scavenge free radicals . It has successfully demonstrated antagonistic activities on all types of opioid receptors .

Mode of Action

The chief mechanism of action of naringenin is the inhibition of specific cytochrome P450 isoforms—CYP1A2 and CYP3A4 in humans . Naringenin at 500 μM inhibited human two-pore channel 2, thus inhibiting the progression and reducing the metastatic potential of melanoma . Naringenin (20–160 μM) suppressed the cell migration and cell invasion tendencies of MDA-MB-231 breast cancer cells .

Biochemical Pathways

The biosynthesis pathway of naringenin constitutes a six-step process. These steps are catalyzed by phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase and its associated cytochrome P450 reductase, para-coumarate-CoA ligase, chalcone synthase (the key enzyme for the synthesis of naringenin), and chalcone isomerase .

Pharmacokinetics

Comprehensive nonclinical and clinical data were used to estimate the pharmacokinetic parameters of naringenin. Experiments included single-dose studies (oral and intravenous administration), multiple-dose studies, and an assessment of food-effects . For the flavonoid monoglucosides (e.g., naringenin-7 -O- glucoside), the bioavailability is several fold higher than the flavonoid rutinosides (e.g., narirutin, naringenin-7 -O- rutinoside) generally, and the enzymatic hydrolysis by lactase phloridzin hydrolase or cytosolic b-glucosidases is also required .

Result of Action

Naringenin has been reported to have antioxidant and antiandrogenic properties, as well as their ability to protect from inflammation and cancer, in various in vitro and in vivo experimental models in animals and humans . Naringenin decreased the activity of ERK2, which lowered UVB-triggered p90 (RSK) phosphorylation by attaching it with ATP competitively .

Action Environment

Environmental factors, such as ultraviolet rays, pollution, radiation, smoking, and stress, lead to internal changes, such as oxidative stress, impaired apoptosis, and increased rates of genetic mutations These factors can influence the action, efficacy, and stability of Naringenin triacetate

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Naringenin triacetate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit specific cytochrome P450 isoforms—CYP1A2 and CYP3A4 in humans . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Naringenin triacetate has significant effects on various types of cells and cellular processes. It has been reported to suppress autophagy and proliferation of breast cancer cells . It also promotes the differentiation and maturation of dendritic cells . Furthermore, it influences cell function by modulating different cellular signaling pathways, suppressing cytokine and growth factor production, and arresting the cell cycle .

Molecular Mechanism

The molecular mechanism of action of Naringenin triacetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it inhibits the PI3k/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation .

Temporal Effects in Laboratory Settings

The effects of Naringenin triacetate change over time in laboratory settings. It has been reported that the absorption and transport of naringenin by Caco-2 cells were time- and concentration-dependent

Dosage Effects in Animal Models

The effects of Naringenin triacetate vary with different dosages in animal models. For instance, the AUC for naringenin increased more rapidly with the dose in rats and humans than in dogs where the observed increase was slower

Metabolic Pathways

Naringenin triacetate is involved in various metabolic pathways. It has been reported that naringin metabolism is a complex process simultaneously catalyzed by multiple human enzymes

Transport and Distribution

Naringenin triacetate is transported and distributed within cells and tissues. It has been reported that the transport of naringenin by Caco-2 cells is mainly involved in active transport mediated by P-glycoprotein

Properties

IUPAC Name |

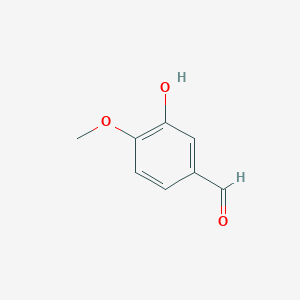

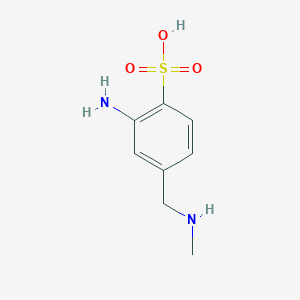

[4-(5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-9,18H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZXCNZZVRAEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559290 | |

| Record name | 2-[4-(Acetyloxy)phenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73111-01-0 | |

| Record name | 2-[4-(Acetyloxy)phenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)

![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)